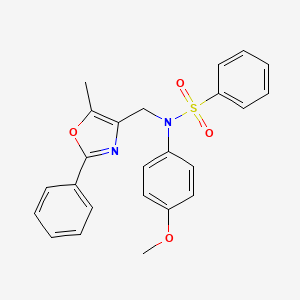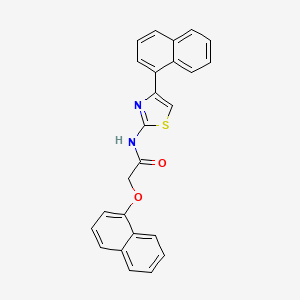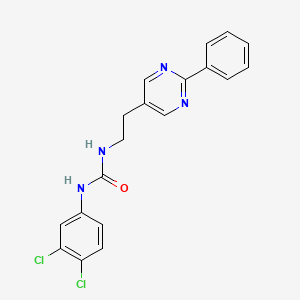
1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea, also known as DPEU, is a synthetic compound that has gained considerable attention in the field of medicinal chemistry. It belongs to the class of urea derivatives and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Reactions
- Pyrimidine Derivatives and Ureas : Research by Yamanaka et al. (1979) showed that 4-ethyl-6-methylpyrimidine 1-oxide reacts with phenyl isocyanate to form compounds including 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, indicating a possible relevance to the synthesis of compounds similar to 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea (Yamanaka, Niitsuma, & Sakamoto, 1979).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Mistry et al. (2011) found that certain urea derivatives, including triazinyl ureas, are effective corrosion inhibitors for mild steel in acidic solutions. This suggests a potential application of 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea in corrosion inhibition (Mistry, Patel, Patel, & Jauhari, 2011).
Biological Activities
- Synthesis for Biological Activities : Xin-jian et al. (2006) demonstrated the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, which have shown good activity as plant growth regulators. This indicates a potential agricultural application for similar compounds like 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea (Xin-jian, Xian-sheng, & Sheng, 2006).
Phototransformation Studies
- Phototransformation in Aqueous Solution : Research by Choudhury and Dureja (1996) on chlorimuron-ethyl, a compound with structural similarities, showed that it photodegrades rapidly in aqueous solution, forming products including N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea. This suggests that similar compounds like 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea might undergo phototransformation under specific conditions (Choudhury & Dureja, 1996).
Anticonvulsant Activity
- Anticonvulsant Effects : Vengerovskii et al. (2014) studied a compound with anticonvulsant activity, 1-[(3-chlorophenyl)phenylmethyl]urea, which increased convulsion thresholds and modified ion content in brain structures. This suggests that structurally related compounds like 1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea might also possess anticonvulsant properties (Vengerovskii, Vaizova, Smagina, & Khudoleĭ, 2014).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c20-16-7-6-15(10-17(16)21)25-19(26)22-9-8-13-11-23-18(24-12-13)14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H2,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYPRREYIMJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)
![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)

![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)
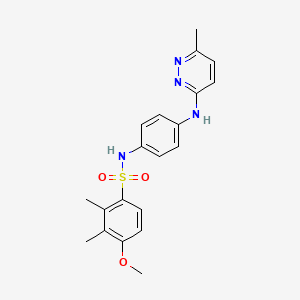


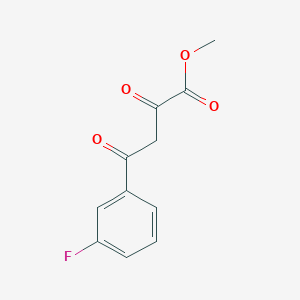
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)
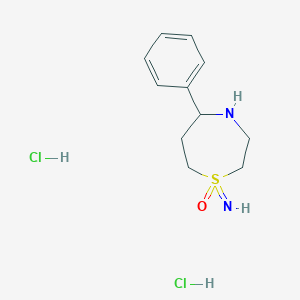
![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B2693399.png)
